3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
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Overview
Description
3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is an organic compound that features a chloro-substituted aniline structure with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline typically involves the reaction of 3-chloro-2-methylaniline with an imidazole derivative under specific conditions. One common method includes:
Starting Materials: 3-chloro-2-methylaniline and 2-chloromethyl-1H-imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 3-chloro-2-methylaniline is dissolved in the solvent, followed by the addition of the base. The mixture is then stirred at room temperature or slightly elevated temperatures. The 2-chloromethyl-1H-imidazole is added dropwise, and the reaction is allowed to proceed for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazole derivatives with oxidized side chains.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, influencing biochemical pathways. The chloro and methyl groups can modulate the compound’s lipophilicity and binding affinity, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1H-imidazol-2-ylmethyl)-aniline
- 2-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
- 3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline
Uniqueness
3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both chloro and methyl groups on the aniline ring, combined with the imidazole moiety, provides a distinct chemical profile that can be leveraged for targeted applications in various fields.
Properties
IUPAC Name |
3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-9(12)3-2-4-10(8)15-7-11-13-5-6-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUVMJSAOOKIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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